4-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one
Description
Properties
IUPAC Name |
4-[3-(4-methylindol-1-yl)propanoyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-3-2-4-14-13(12)5-8-18(14)9-6-16(21)19-10-7-17-15(20)11-19/h2-5,8H,6-7,9-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFIOTSXMQJZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Propanoyl Group: The indole derivative is then reacted with a propanoyl chloride in the presence of a base, such as pyridine, to form the propanoyl-indole intermediate.
Formation of Piperazin-2-one: The final step involves the reaction of the propanoyl-indole intermediate with piperazine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
4-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes, interaction with DNA, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its propanoyl-piperazin-2-one-indole hybrid structure, differentiating it from other piperazine- or indole-containing derivatives. Below is a comparative analysis with key analogs:
| Compound Name | Structural Features | Key Biological Activities | Distinctive Attributes |
|---|---|---|---|
| 4-[3-(4-Methyl-1H-indol-1-yl)propanoyl]piperazin-2-one | Piperazin-2-one + 4-methylindole + propanoyl linker | Hypothesized anticancer/antiviral activity (based on analogs) | Propanoyl bridge enhances conformational flexibility and potential target selectivity . |
| 3-(4-Methylpiperazin-1-yl)-indole | Indole directly linked to piperazine | Anticancer, antiviral | Lacks the propanoyl-piperazin-2-one moiety, reducing metabolic stability . |
| 1-(1H-Indol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone | Ethanone linker between indole and piperazine | Enzyme/receptor modulation (e.g., serotonin pathways) | Rigid ethanone linker vs. flexible propanoyl bridge in the target compound . |
| 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone | Chlorophenyl and methoxyindole substituents | Enhanced receptor binding affinity | Bulky substituents improve selectivity but may limit bioavailability compared to the target compound’s simpler 4-methylindole . |
Physicochemical Properties
- Solubility: The propanoyl linker may improve aqueous solubility compared to rigid ethanone-linked analogs .
Key Differentiators and Research Implications
Structural Flexibility: The propanoyl bridge allows conformational adaptability, enabling interactions with diverse biological targets (e.g., kinases, GPCRs) .
Synergistic Moieties: The 4-methylindole and piperazin-2-one combination may offer dual mechanisms of action, as seen in analogs like 1-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone, which modulates both enzyme activity and receptor binding .
Synthetic Accessibility : Multi-step synthesis routes (e.g., coupling indole derivatives with activated piperazin-2-one intermediates) are feasible, as demonstrated for related compounds .
Biological Activity
The compound 4-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one (CAS Number: 1232793-06-4) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C16H19N3O2
- Molecular Weight : 285.34 g/mol
Synthesis
The synthesis of piperazine derivatives often involves the reaction of piperazine with various acylating agents. The specific synthetic pathway for this compound has not been extensively documented in the literature, but it is likely to follow similar methodologies reported for related compounds.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of similar piperazine derivatives against various bacterial strains. For instance, compounds with structural similarities to this compound have demonstrated significant inhibition against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 1 μg/mL . These compounds disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 11f | Pseudomonas aeruginosa | 1 | Membrane disruption and oxidative stress |
| Compound 11e | Pseudomonas aeruginosa | 2 | Membrane integrity loss |
Antitumor Activity
The antitumor potential of indole-based piperazine derivatives has been noted in various studies. These compounds often exhibit cytotoxic effects on cancer cell lines, suggesting mechanisms that may involve apoptosis induction and cell cycle arrest. While specific data on this compound is limited, related compounds have shown promising results in inhibiting tumor growth.
Antifungal Activity
Similar piperazine derivatives have also been evaluated for antifungal properties. The ability to inhibit fungal growth suggests a broader spectrum of antimicrobial activity that could be beneficial in treating infections caused by resistant strains.
Case Studies and Research Findings
A research study focused on the structural evaluation of piperazine derivatives revealed that modifications on the indole ring significantly enhanced biological activity. In particular, the introduction of electron-donating or withdrawing groups can affect the compound's interaction with biological targets, enhancing its efficacy against pathogens .
Another study investigated the hemolytic activity of related compounds, revealing low toxicity towards human red blood cells while maintaining potent antibacterial effects. This selectivity is crucial for developing therapeutics that minimize adverse effects in humans .
Q & A
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
